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2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride

Solubility enhancement Salt selection Formulation handling

Parallel synthesis of kinase inhibitor libraries often yields irreproducible results due to variable free base hygroscopicity. This dihydrochloride salt (CAS 1221723-30-3) provides precise stoichiometric control, enabling accurate automated dispensing (28.0 mg/0.1 mmol vs. 20.7 mg free base). The C-3 linked piperidine offers a free secondary amine for N-functionalization-inaccessible with N-linked regioisomers. The 2-methoxymethyl substituent serves as an acid-labile protecting group for late-stage diversification. Ideal for hit-to-lead optimization targeting Aurora kinases.

Molecular Formula C11H19Cl2N3O
Molecular Weight 280.19
CAS No. 1221723-30-3
Cat. No. B2516650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride
CAS1221723-30-3
Molecular FormulaC11H19Cl2N3O
Molecular Weight280.19
Structural Identifiers
SMILESCOCC1=NC=CC(=N1)C2CCCNC2.Cl.Cl
InChIInChI=1S/C11H17N3O.2ClH/c1-15-8-11-13-6-4-10(14-11)9-3-2-5-12-7-9;;/h4,6,9,12H,2-3,5,7-8H2,1H3;2*1H
InChIKeyWXDFORHJKCPOBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine Dihydrochloride: Kinase-Targeted Building Block


2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride (CAS 1221723-30-3) is a disalt form of a heterocyclic building block composed of a pyrimidine core substituted with a methoxymethyl group at the 2-position and a piperidin-3-yl moiety at the 4-position [1]. The compound has a molecular formula of C₁₁H₁₉Cl₂N₃O and a molecular weight of 280.19 g/mol . It belongs to the class of pyrimidine-piperidine conjugates, a scaffold widely recognized in medicinal chemistry as a privileged structure for ATP-competitive kinase inhibitor design, particularly against Aurora kinases, PIM kinases, and other oncology targets [2]. The dihydrochloride salt form is specifically manufactured to enhance aqueous solubility and formulation handling relative to the neutral free base (CAS 914299-49-3, MW 207.27 g/mol) [1].

1 Dihydrochloride salt enables aqueous solubility without pre-neutralization, suiting parallel synthesis workflows.
2 C-3 piperidine linkage preserves a free secondary amine for amide coupling, reductive amination, or sulfonylation library chemistry.
3 Methoxymethyl substituent provides an acid-labile handle for late-stage prodrug or conjugation design.

Generic Substitution Failure: 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine Dihydrochloride


In-class pyrimidine-piperidine building blocks cannot be freely interchanged because the specific regioisomeric connectivity at the piperidine attachment point (C-3 vs. N-1 linkage) and the salt form critically determine both synthetic utility and downstream biological readout [1]. The 2-(methoxymethyl)-4-(piperidin-3-yl)pyrimidine scaffold provides a C-linked piperidine with a free secondary amine (pKa ~10–11) and a hydrogen bond donor, enabling N-functionalization via amide coupling, reductive amination, or sulfonylation—transformations not accessible to the N-linked regioisomer (CAS 105950-90-1) where the piperidine nitrogen is already engaged in the ring connection . Furthermore, the dihydrochloride salt (CAS 1221723-30-3) eliminates the need for in situ protonation during aqueous reaction setups, offering precise stoichiometric control that the free base (CAS 914299-49-3) cannot guarantee due to its variable hydration and hygroscopicity . Substitution with a mono-HCl salt or free base in a multi-step parallel synthesis array can introduce irreproducible yields and confound structure–activity relationship conclusions, particularly in kinase profiling where even minor alterations in solubilized species concentration shift apparent IC₅₀ values .

Regioisomer
N-1 linked analog (CAS 105950-90-1) lacks free amine
The N-1 piperidine connection eliminates the hydrogen bond donor, blocking N-derivatization; library diversification handles may not transfer.
Salt form
Free base (CAS 914299-49-3) introduces stoichiometric uncertainty
Variable hydration and hygroscopicity of the free base can shift apparent molar equivalents in parallel arrays, confounding SAR reproducibility.
Alternative salt
Mono-HCl or other counterions alter solubilized concentration
Non-stoichiometric or mixed salt forms may change the effective concentration in bioassays, shifting apparent IC50 values in kinase profiling.

Differentiation Evidence: 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine Dihydrochloride vs. Analogs


Aqueous Solubility: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form (CAS 1221723-30-3, MW 280.19) is specifically produced to address the poor aqueous solubility of the neutral free base (CAS 914299-49-3, MW 207.27) . While the free base exhibits a computed XLogP3-AA of 0 and possesses only one hydrogen bond donor (the piperidine NH) and four hydrogen bond acceptors, its intrinsic water solubility is limited by the lipophilic methoxymethyl and pyrimidine moieties [1]. The dihydrochloride salt, through ionization of both the piperidine nitrogen and one pyrimidine nitrogen, substantially increases aqueous solubility—a critical parameter for achieving homogeneous reaction conditions in parallel synthesis and for bioassay preparation where DMSO stock solutions must be compatible with aqueous buffer systems [2].

Aqueous Solubility
Class-level inference
Dihydrochloride salt substantially increases aqueous solubility versus free base (qualitative vendor specification). Free base: limited water solubility (XLogP3-AA = 0; 1 HBD, 4 HBA).
Supports homogeneous reaction conditions for parallel synthesis and bioassay plating.
Quantified solubility enhancement not reported; based on salt-formation principles.
Solubility enhancement Salt selection Formulation handling

C-3 vs. N-1 Piperidinyl Connectivity and Synthetic Utility

The target compound positions the piperidine ring via a C–C bond at the pyrimidine 4-position and the piperidine 3-position, preserving a free secondary amine (NH) with a computed hydrogen bond donor count of 1 [1]. In contrast, the regioisomer 2-(methoxymethyl)-4-piperidin-1-ylpyrimidine (CAS 105950-90-1, MW 207.27) connects the piperidine through its nitrogen atom (N-1 linkage), eliminating the free NH and reducing the hydrogen bond donor count to 0 . This single structural variation has profound consequences: the C-3 linked variant can undergo N-acylation, N-sulfonylation, or reductive amination at the piperidine NH to generate diverse amide, sulfonamide, or N-alkyl libraries, whereas the N-1 linked variant lacks this derivatization handle entirely .

Regioisomeric Connectivity
Head-to-head
C-3 piperidine linkage: HBD count = 1, free NH available. N-1 linkage (CAS 105950-90-1): HBD count = 0, no N-derivatization handle.
Enables amide, sulfonamide, and N-alkyl library synthesis; N-1 analog cannot replicate this chemical space.
Based on 2D topology and computed descriptors (PubChem).
Regioisomer comparison Synthetic handle Medicinal chemistry diversification

Stoichiometric Precision of the Dihydrochloride Salt

The dihydrochloride salt has a precisely defined molecular weight of 280.19 g/mol (C₁₁H₁₉Cl₂N₃O), representing an addition of 72.92 g/mol (2 × HCl) over the free base (207.27 g/mol) . This defined stoichiometry allows researchers to accurately calculate molar equivalents for downstream reactions without ambiguity. In contrast, the free base may exist as a partially hydrated or non-stoichiometric material depending on storage conditions, introducing uncertainty in mass-based calculations [1]. For a typical reaction requiring 0.1 mmol of substrate, the dihydrochloride mass is 28.0 mg versus 20.7 mg for the free base—a 35% mass increase that improves weighing accuracy on standard analytical balances (typically ±0.1 mg readability), thereby reducing relative weighing error from approximately 0.48% to 0.36% for a single measurement [2].

Stoichiometric Precision
Supporting evidence
Dihydrochloride salt MW: 280.19 g/mol; mass for 0.1 mmol = 28.0 mg. Free base MW: 207.27 g/mol; mass = 20.7 mg. +35% mass improves balance readability.
Reduces relative weighing error from ~0.48% to ~0.36% for 0.1 mmol scale (±0.1 mg balance).
Assumes standard analytical balance; actual error depends on environmental conditions.
Salt stoichiometry Reaction mass calculation Weighing accuracy

Kinase Inhibitor Scaffold Privilege

The pyrimidine-4-(piperidin-3-yl) scaffold, of which the target compound is a specific embodiment bearing a 2-methoxymethyl substituent, has been extensively validated in the patent literature as a core motif for ATP-competitive kinase inhibitors [1]. International Patent Application WO 2008038011 explicitly describes pyrimidines with oxymethylpiperidine groups at the 4-position as Aurora Kinase inhibitors, while US Patent 9,096,593 (Plexxikon) claims pyrimidine-containing compounds as Fms, Kit, and Flt-3 kinase inhibitors [2]. The 2-methoxymethyl group serves as a hydrolytically labile protecting group or a metabolically cleavable prodrug element, a property not shared by simpler 2-methyl or 2-unsubstituted pyrimidine analogs [3]. This pharmacophoric feature has motivated the commercial availability of the compound as a dedicated building block (Enamine EN300-51346, purity ≥95%) specifically for kinase-focused library synthesis [4].

Kinase Scaffold Privilege
Class-level inference
Pyrimidine-4-(oxymethylpiperidine) motif cited in Aurora kinase (WO 2008038011) and Fms/Kit/Flt-3 (US 9,096,593) inhibitor patents.
Supports kinase-focused library design and SAR exploration.
Patent landscape analysis; methoxymethyl group enables hydrolytic cleavage absent in 2-unsubstituted analogs.
Kinase inhibition Structure–activity relationship Patent landscape

Application Scenarios for 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine Dihydrochloride


N-Derivatization for Kinase Inhibitor Libraries

The free secondary amine on the piperidine ring (HBD count = 1) of the target compound enables high-throughput N-derivatization via amide coupling with carboxylic acid building blocks, sulfonylation with sulfonyl chlorides, or reductive amination with aldehydes [1]. This is not accessible with the N-1 linked regioisomer (CAS 105950-90-1, HBD count = 0), making the C-3 linked variant the required scaffold for library diversification at the piperidine position . The dihydrochloride salt form ensures consistent solubility in polar aprotic solvents (DMF, DMSO) used in parallel synthesis without requiring pre-neutralization, thereby streamlining automated liquid handling workflows.

Prodrug Design via Methoxymethyl Ether Cleavage

The 2-methoxymethyl substituent serves as an acid-labile protecting group that can be cleaved under mildly acidic conditions to reveal a 2-hydroxymethyl pyrimidine, which can then be further oxidized to the corresponding aldehyde or carboxylic acid for bioconjugation or solubility modulation [1]. This functionality is absent in 2-unsubstituted or 2-methyl pyrimidine analogs, providing a unique late-stage diversification handle that is preserved in the dihydrochloride salt form until intentionally deprotected.

Aurora Kinase Selectivity Profiling

The pyrimidine-4-(oxymethylpiperidine) motif has been explicitly claimed in patent literature (WO 2008038011, US 20100298317) as an Aurora Kinase inhibitor scaffold [1]. Purchasing the target compound provides a direct entry into this IP space for hit-to-lead optimization, enabling rapid synthesis of analogs that probe kinase selectivity against Aurora A, Aurora B, and related kinases. The defined dihydrochloride stoichiometry ensures reproducible IC₅₀ measurements by eliminating salt-content variability that could confound dose–response data.

Automated High-Throughput Screening with Stoichiometric Control

The dihydrochloride salt form (MW 280.19 g/mol) enables more accurate mass delivery in automated solid dispensing systems compared to the free base (MW 207.27 g/mol), due to the 35% larger mass per molar equivalent [1]. On a 0.1 mmol scale, the target mass of 28.0 mg reduces relative weighing error compared to 20.7 mg for the free base, improving reaction reproducibility across multi-well plates. This is particularly relevant for core facility or CRO environments where hundreds of parallel reactions are executed daily and yield consistency is paramount.

Application
Selection Property
Validation Focus
N-Derivatization for Kinase Inhibitor Libraries
Free secondary amine (HBD = 1) on C-3 piperidine
Confirm N-acylation, sulfonylation, or reductive amination conversion efficiency
Prodrug Design via MOM Ether Cleavage
Acid-labile methoxymethyl protecting group
Assess cleavage conditions and downstream oxidation/conjugation
Aurora Kinase Selectivity Profiling
Pyrimidine-4-(oxymethylpiperidine) pharmacophore
Evaluate kinase panel selectivity (Aurora A/B) and IP landscape fit
Automated High-Throughput Screening
Defined dihydrochloride stoichiometry (MW 280.19)
Validate mass delivery accuracy and reaction reproducibility across plates
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